molecular formula C9H15NO3 B2997664 N-[3,3-Bis(hydroxymethyl)cyclobutyl]prop-2-enamide CAS No. 2361645-84-1

N-[3,3-Bis(hydroxymethyl)cyclobutyl]prop-2-enamide

Cat. No.: B2997664
CAS No.: 2361645-84-1
M. Wt: 185.223
InChI Key: ITHZMEYGDQUAHF-UHFFFAOYSA-N
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Description

N-[3,3-Bis(hydroxymethyl)cyclobutyl]prop-2-enamide: is an organic compound characterized by the presence of a cyclobutyl ring, which is a ring of four carbon atoms, and two hydroxymethyl groups attached to the same carbon atom of the cyclobutyl ring. The “prop-2-enamide” part of the name indicates the presence of a propenamide group, a common functional group in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3,3-Bis(hydroxymethyl)cyclobutyl]prop-2-enamide typically involves the reaction of cyclobutyl derivatives with hydroxymethylating agents under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined in precise ratios. The process is optimized for efficiency, cost-effectiveness, and safety, often incorporating advanced techniques such as continuous flow chemistry and automated monitoring systems.

Chemical Reactions Analysis

Types of Reactions

N-[3,3-Bis(hydroxymethyl)cyclobutyl]prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The propenamide group can be reduced to form corresponding amines.

    Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions include cyclobutyl derivatives with modified functional groups, such as cyclobutyl aldehydes, amines, ethers, and esters.

Scientific Research Applications

N-[3,3-Bis(hydroxymethyl)cyclobutyl]prop-2-enamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[3,3-Bis(hydroxymethyl)cyclobutyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The hydroxymethyl groups and propenamide moiety play crucial roles in its reactivity and binding affinity to various biological targets. Detailed studies using techniques such as NMR, IR, and X-ray crystallography are required to elucidate the precise molecular interactions and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other cyclobutyl derivatives with hydroxymethyl and propenamide groups, such as:

  • N-[3,3-Bis(hydroxymethyl)cyclobutyl]acetamide
  • N-[3,3-Bis(hydroxymethyl)cyclobutyl]but-2-enamide

Uniqueness

Its cyclobutyl ring structure provides rigidity and stability, while the hydroxymethyl and propenamide groups offer versatile sites for chemical modifications.

Properties

IUPAC Name

N-[3,3-bis(hydroxymethyl)cyclobutyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3/c1-2-8(13)10-7-3-9(4-7,5-11)6-12/h2,7,11-12H,1,3-6H2,(H,10,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITHZMEYGDQUAHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1CC(C1)(CO)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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